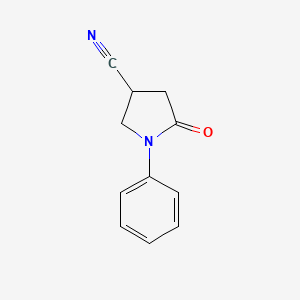
2,2,3,3-Tetrafluorobutane-1,4-diacrylate
描述
2,2,3,3-Tetrafluorobutane-1,4-diacrylate is an organic compound characterized by the presence of two acrylate groups and four fluorine atoms attached to a butane backbone. This compound is of significant interest due to its unique chemical properties, which make it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluorobutane-1,4-diacrylate typically involves the fluorination of 1,4-butanediol. This process can be achieved by reacting 1,4-butanediol with hydrogen fluoride and a metal fluoride catalyst, such as sulfur hexafluoride. The resulting 2,2,3,3-tetrafluorobutane-1,4-diol is then esterified with acrylic acid to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the fluorination and esterification steps, minimizing by-products and maximizing the efficiency of the process .
化学反应分析
Types of Reactions
2,2,3,3-Tetrafluorobutane-1,4-diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Produces tetrafluorobutane-1,4-dicarboxylic acid.
Reduction: Yields tetrafluorobutane-1,4-diol.
Substitution: Results in various substituted butane derivatives depending on the nucleophile used.
科学研究应用
2,2,3,3-Tetrafluorobutane-1,4-diacrylate has a wide range of applications in scientific research:
作用机制
The mechanism by which 2,2,3,3-Tetrafluorobutane-1,4-diacrylate exerts its effects is primarily through its ability to form strong covalent bonds with other molecules. The acrylate groups participate in polymerization reactions, creating long chains of polymers with unique properties. The fluorine atoms contribute to the compound’s high chemical stability and resistance to degradation.
相似化合物的比较
Similar Compounds
- 2,2,3,3-Tetrafluorobutane-1,4-diol
- 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate
- 2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate
- 2,2,3,3-Tetrafluoro-4-((trimethylsilyl)methoxy)butanol
Uniqueness
Compared to its similar compounds, 2,2,3,3-Tetrafluorobutane-1,4-diacrylate is unique due to its dual acrylate groups, which allow it to participate in a wider range of polymerization reactions. This makes it particularly valuable in the synthesis of high-performance polymers and materials with specialized applications.
属性
IUPAC Name |
(2,2,3,3-tetrafluoro-4-prop-2-enoyloxybutyl) prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O4/c1-3-7(15)17-5-9(11,12)10(13,14)6-18-8(16)4-2/h3-4H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMEIBDBHAAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(COC(=O)C=C)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501026745 | |
| Record name | 2,2,3,3-Tetrafluoro-1,4-butyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125658-77-7 | |
| Record name | 2,2,3,3-Tetrafluoro-1,4-butyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039580.png)








